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Bamifylline Hydrochloride and its Metabolites: A Technic

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Compound of Interest		
Compound Name:	Bamifylline hydrochloride	
Cat. No.:	B1630439	

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline hydrochloride is a methylxanthine derivative used in the management of respiratory conditions such as bronchial asthma and chronic o distinct from theophylline due to bisubstitution, bamifylline exhibits a unique pharmacological profile characterized by a dual mechanism of action and guide provides an in-depth overview of **bamifylline hydrochloride** and its metabolites, focusing on its mechanism of action, pharmacokinetics, meta quantification.

Physicochemical Properties

Bamifylline hydrochloride is a white to almost white crystalline powder.[3] It is freely soluble in methanol and water, and slightly soluble in acetone.[

Property	Value
Molecular Formula	C20H27N5O3 · HCI[5]
IUPAC Name	8-benzyl-7-[2-[ethyl(2-Hydroxyethyl) amino]ethyl]-1, 3-din
Molecular Weight	421.92 g/mol [5]
CAS Number	20684-06-4[5]
Melting Point	184°C to 188°C[3]

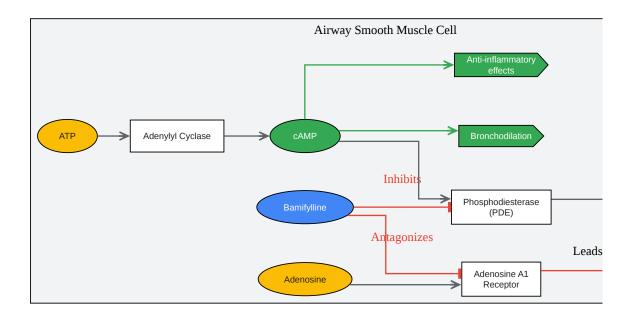
Mechanism of Action

Bamifylline hydrochloride exerts its therapeutic effects through a dual mechanism involving the antagonism of adenosine A1 receptors and the inhil

- Adenosine A1 Receptor Antagonism: Bamifylline acts as a selective antagonist of the adenosine A1 receptor.[3][6] Adenosine, upon binding to its A bronchoconstriction. By blocking these receptors, bamifylline promotes bronchodilation.[7]
- Phosphodiesterase (PDE) Inhibition: Bamifylline is a non-selective PDE inhibitor, with a notable effect on PDE4.[1][2] PDE enzymes are responsible monophosphate (cAMP).[1] By inhibiting PDE, bamifylline increases intracellular cAMP levels.[1][2] Elevated cAMP leads to the relaxation of bronce Furthermore, increased cAMP has anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators.[1][2]

This dual mechanism of action contributes to its efficacy in managing obstructive airway diseases.





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Bamifylline's dual mechanism of action.

Pharmacokinetics and Metabolism

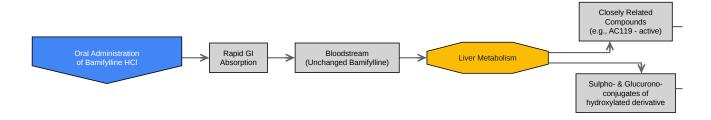
Bamifylline hydrochloride exhibits distinct pharmacokinetic properties compared to the ophylline.[3] It is well-absorbed after oral administration.[1]

Pharmacokinetic Parameters

Parameter	Value	Comparison with
Time to Peak Plasma Level	1-2 hours[4]	More rapid[3][8]
Plasma Half-life	1.5 - 2.0 hours[3][8]	Shorter (Theophyllir
Distribution Volume	3 to 10 times larger[3][8]	Larger
Elimination Half-life	17.5 hours[4]	-

Note: The shorter plasma half-life of the parent compound is contrasted by a longer final elimination half-life, likely due to the contribution of active me

Bamifylline is metabolized in the liver into several closely related compounds, including an active metabolite known as AC119, and is also converted i derivative.[3][8][9] These metabolites are rapidly and extensively excreted through both the kidneys and the liver.[3][8] Notably, only the unchanged by administration of a radiolabeled parent compound.[3][8] The active metabolites are believed to contribute to the overall therapeutic effect of the drug.[



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Metabolic pathway of bamifylline.



Quantitative Pharmacological Data

In vitro studies on actively sensitized guinea-pig lungs have demonstrated the anti-anaphylactic activity of bamifylline. It reduces the immunological re reacting substance of anaphylaxis (SRS-A) in a dose-dependent manner.[3][10]

Mediator	Bamifylline Potency vs. Theophylline (at 1 x 10^{-3}
Histamine Release Inhibition	2.7 times more potent[3][10]
TXB2 Production Inhibition	1.6 times more potent[3][10]
SRS-A Production Inhibition	1.5 times more potent[3][10]

Experimental Protocols: Analytical Methodologies

A variety of analytical methods have been developed for the determination of bamifylline in bulk drugs, pharmaceutical formulations, and biological flu and high-performance thin-layer chromatography (HPTLC) are among the most commonly employed techniques.[3][11][12]

Representative RP-HPLC Method for Bamifylline Hydrochloride in Tablets

This section outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **bamifylline hyr**

Parameter	Specification
HPLC System	Agilent Technologies-1260 series with G1311C quaternal
Column	Eclipse XDB C18 (4.6 mm i.d. X 250 mm, 5 μm particle s
Mobile Phase	Methanol and Acetonitrile (90:10 v/v)[12]
Flow Rate	1 mL/min[12]
Detection Wavelength	263 nm[12]
Concentration Range	2-10 μg/mL[12]

Method Validation Parameters

Instrumentation and Chromatographic Conditions

Parameter	Result
Linearity (r²)	0.9996[12]
Limit of Detection (LOD)	0.4825 μg/mL[12]
Limit of Quantitation (LOQ)	1.4621 µg/mL[12]
Recovery	99.6 - 99.8 %[12]
Assay Percentage	99.4 % w/w[12]

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Workflow for RP-HPLC analysis.

Conclusion

Bamifylline hydrochloride is a valuable therapeutic agent for respiratory diseases, distinguished by its dual mechanism of action that combines ade inhibition. Its pharmacokinetic profile, characterized by rapid absorption and the presence of active metabolites, contributes to its clinical efficacy. The HPLC, ensures accurate quantification for quality control and pharmacokinetic studies. Further research into the specific roles and potencies of its va overall pharmacological activity.

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